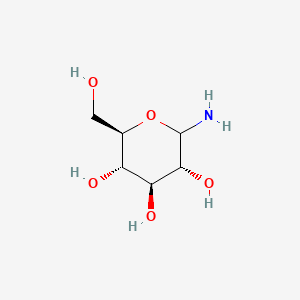
1-Aminoglucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminoglucose, also known as glucosamine, is a naturally occurring amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. It is a derivative of glucose, where an amino group replaces one of the hydroxyl groups. This compound is essential in various biological processes and has significant applications in medicine, particularly in the treatment of osteoarthritis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Aminoglucose can be synthesized through several methods. One common approach involves the reaction of glucose with ammonia under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the amino sugar.
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans. The chitin is treated with strong acids or enzymes to break it down into its monomeric units, including this compound. This method is preferred due to the abundance of chitin and the relatively low cost of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Aminoglucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucosaminic acid.
Reduction: Reduction of this compound can yield glucosamine alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives such as N-acetylglucosamine.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like nitric acid or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Acetylation reactions often use acetic anhydride or acetyl chloride.
Major Products:
Oxidation: Glucosaminic acid.
Reduction: Glucosamine alcohol.
Substitution: N-acetylglucosamine.
Applications De Recherche Scientifique
1-Aminoglucose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: Plays a crucial role in the formation of glycoproteins and glycolipids, which are essential for cell signaling and structural integrity.
Medicine: Widely used in the treatment of osteoarthritis due to its role in the synthesis of cartilage.
Industry: Employed in the production of dietary supplements and as an additive in various food products.
Mécanisme D'action
1-Aminoglucose exerts its effects primarily through its involvement in the synthesis of glycosaminoglycans, which are vital components of cartilage. It stimulates the production of proteoglycans and collagen, thereby promoting the repair and maintenance of cartilage tissue. Additionally, it has anti-inflammatory properties that help reduce pain and improve joint function in osteoarthritis patients.
Comparaison Avec Des Composés Similaires
N-acetylglucosamine: A derivative of 1-aminoglucose with an acetyl group attached to the amino group.
Glucosamine sulfate: Another derivative where the amino group is bonded to a sulfate group.
Uniqueness: this compound is unique due to its direct involvement in the biosynthesis of glycosaminoglycans and its significant therapeutic potential in treating joint disorders. Unlike its derivatives, it is the primary form used in the synthesis of various biologically important molecules.
Propriétés
Numéro CAS |
30104-32-6 |
|---|---|
Formule moléculaire |
C6H13NO5 |
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
(3R,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6?/m1/s1 |
Clé InChI |
WCWOEQFAYSXBRK-GASJEMHNSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)N)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)N)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14148591.png)
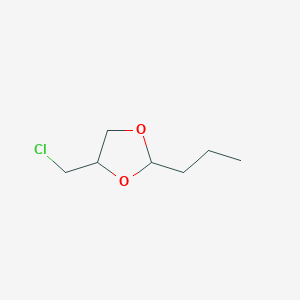
![2-Hydroxy-2-methyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14148600.png)
![(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2S,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B14148606.png)
![ethyl 6-bromo-2-{[(4,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B14148615.png)

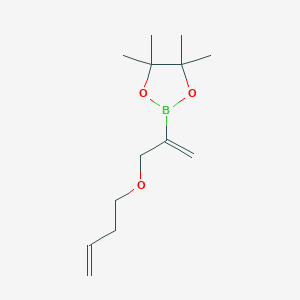

![[7-(Difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](morpholin-4-yl)methanone](/img/structure/B14148641.png)
![6-{(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14148643.png)
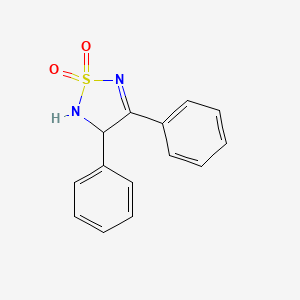

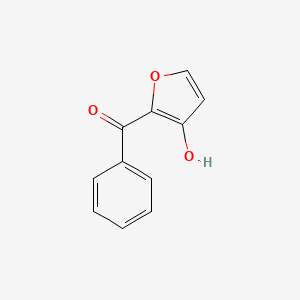
![(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14148673.png)
